N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives. The reaction is usually carried out in ethanol under reflux conditions . The resulting hydrazone is then reacted with an appropriate acylating agent to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic materials due to its nonlinear optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Known for its antimicrobial activity.
(E)-N’-(2,4-dimethoxybenzylidene)benzohydrazide: Used in optoelectronic applications.
Uniqueness
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its dual functionality as both a hydrazone and an amide. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
349609-22-9 |
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Molecular Formula |
C20H23N3O6 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-7-5-13(9-17(15)28-3)11-22-23-19(24)12-21-20(25)14-6-8-16(27-2)18(10-14)29-4/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
InChI Key |
FTLXLQUAPCCWOI-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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